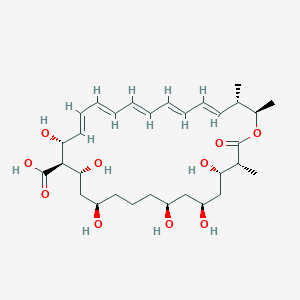

Strevertene A

Description

Discovery and Isolation

The initial discovery of strevertene A traces back to comprehensive screening programs aimed at identifying novel antifungal compounds from actinomycete bacteria. The compound was first isolated from Streptoverticillium species strain LL-30F848, marking a significant milestone in the exploration of polyene macrolide antibiotics. The isolation process involved sophisticated chromatographic techniques and spectroscopic analysis to characterize the complex molecular structure of this pentaene macrolide.

The original isolation work established this compound as part of a larger family of related compounds, designated as the strevertene series, which differ primarily in their substitution patterns at specific chiral centers. High-resolution mass spectrometry analysis confirmed the molecular formula as C31H48O10, with a molecular weight of 580.7 grams per mole. The compound exhibits characteristic ultraviolet-visible spectrum properties indicative of polyene structures, particularly the pentaene chromophore system that defines its chemical classification.

Recent metabolic engineering approaches have successfully reactivated silent biosynthetic gene clusters responsible for this compound production in various Streptomyces species. Notably, researchers have demonstrated the activation of this compound biosynthesis in Streptomyces lavendulae CGMCC 4.1386 through targeted genetic modifications. The implementation of reporter-guided screening strategies has proven particularly effective in identifying optimal production conditions and linking specific gene clusters to this compound biosynthesis.

Taxonomic Classification of Producer Organisms

This compound production has been documented across multiple species within the actinomycete bacterial family, primarily within the genus Streptomyces and related genera. The original producer organism, Streptoverticillium species strain LL-30F848, represents a member of the whorl-forming Streptomyces group, which has undergone significant taxonomic revision in recent decades. Contemporary taxonomic analysis places these organisms within the broader Streptomyces classification system, reflecting advances in molecular phylogenetic understanding.

| Producer Organism | Taxonomic Classification | Production Characteristics |

|---|---|---|

| Streptoverticillium sp. LL-30F848 | Phylum: Actinomycetota, Class: Actinomycetes, Order: Kitasatosporales, Family: Streptomycetaceae | Original isolate, well-characterized producer |

| Streptomyces lavendulae CGMCC 4.1386 | Domain: Bacteria, Phylum: Actinomycetota, Class: Actinomycetes | Activated through genetic engineering |

| Streptomyces nojiriensis | Phylum: Actinomycetota, Order: Kitasatosporales, Family: Streptomycetaceae | Secondary producer identified through genome analysis |

| Streptomyces psammoticus KP1404 | Family: Streptomycetaceae, Genus: Streptomyces | Disease control applications demonstrated |

The taxonomic diversity of this compound producers reflects the widespread distribution of relevant biosynthetic gene clusters throughout the actinomycete lineage. Streptomyces nojiriensis has been identified as another significant producer, with genome analysis revealing the presence of polyketide synthase genes potentially involved in strevertene biosynthesis. Additionally, Streptomyces psammoticus strain KP1404 has demonstrated the ability to produce both this compound and strevertene B, with applications in agricultural disease control.

The phylogenetic relationships among producer organisms suggest that strevertene biosynthetic capabilities may have evolved independently or been transferred horizontally among different actinomycete lineages. Modern molecular techniques have facilitated the identification of cryptic biosynthetic gene clusters in various Streptomyces species, expanding the known diversity of potential strevertene producers beyond the originally characterized strains.

Position within the Macrolide Antibiotic Family

This compound occupies a distinctive position within the polyene macrolide antibiotic family, classified specifically as a pentaene macrolide due to its five conjugated double bonds within the macrocyclic structure. This classification places it among a select group of naturally occurring compounds characterized by their complex lactone rings and extended polyene systems. The pentaene designation distinguishes this compound from other macrolide antibiotics with different degrees of unsaturation, such as tetraenes, hexaenes, and heptaenes.

The structural characteristics that define this compound within the macrolide family include a large macrocyclic lactone ring spanning multiple carbon atoms, a pentaene chromophore system responsible for its characteristic spectroscopic properties, and multiple stereogenic centers that contribute to its three-dimensional molecular architecture. The absolute stereochemistry has been definitively established as 2R, 3S, 5S, 7S, 11R, 13R, 14R, 15R, 26S, and 27R through advanced spectroscopic methods including circular dichroism analysis and X-ray crystallography.

| Structural Feature | This compound Characteristics | Significance |

|---|---|---|

| Macrocyclic Ring | 28-membered lactone | Large ring system typical of polyene macrolides |

| Polyene System | Pentaene (5 conjugated double bonds) | Defines biological activity and classification |

| Molecular Formula | C31H48O10 | Complex structure with multiple functional groups |

| Stereogenic Centers | 10 chiral centers with defined absolute configuration | Critical for biological activity and specificity |

| Molecular Weight | 580.7 Da | Substantial molecular size reflecting structural complexity |

Comparative analysis within the polyene macrolide family reveals that this compound shares structural similarities with other pentaene antibiotics while maintaining unique features that distinguish its biological profile. The compound exhibits intermediate properties between smaller polyene macrolides and the larger heptaene antibiotics, contributing to its specific antifungal activity spectrum. This positioning within the macrolide family hierarchy reflects both evolutionary relationships among biosynthetic pathways and functional specialization for particular biological targets.

Historical Development of Strevertene Research

The historical trajectory of this compound research encompasses several distinct phases, beginning with initial discovery and structural characterization, progressing through detailed stereochemical analysis, and culminating in contemporary biosynthetic and applied research. The earliest phase focused on isolation and preliminary structural determination using conventional spectroscopic methods available in the late twentieth century. This foundational work established the basic molecular framework and identified key structural features that would guide subsequent investigations.

The second major phase of research concentrated on determining the absolute stereochemistry of this compound and related compounds. Pioneering work by Guo and colleagues applied the circular dichroism exciton chirality method to definitively establish the three-dimensional structure, resolving uncertainties about the spatial arrangement of the multiple chiral centers. This breakthrough enabled more precise understanding of structure-activity relationships and provided essential information for subsequent synthetic and biosynthetic studies.

Contemporary research has shifted focus toward understanding the biosynthetic mechanisms responsible for this compound production and developing methods for enhanced production through metabolic engineering. The identification and characterization of biosynthetic gene clusters have opened new avenues for studying polyketide synthase systems and their regulation. Recent advances in genome mining techniques have revealed the presence of strevertene-related biosynthetic machinery in numerous actinomycete genomes, suggesting broader potential for natural product discovery.

Properties

Molecular Formula |

C31H48O10 |

|---|---|

Molecular Weight |

580.7 g/mol |

IUPAC Name |

(3R,4S,6S,8S,12R,14R,15R,16R,17E,19E,21E,23E,25E,27S,28R)-4,6,8,12,14,16-hexahydroxy-3,27,28-trimethyl-2-oxo-1-oxacyclooctacosa-17,19,21,23,25-pentaene-15-carboxylic acid |

InChI |

InChI=1S/C31H48O10/c1-20-13-10-8-6-4-5-7-9-11-16-26(35)29(30(38)39)28(37)18-24(33)15-12-14-23(32)17-25(34)19-27(36)21(2)31(40)41-22(20)3/h4-11,13,16,20-29,32-37H,12,14-15,17-19H2,1-3H3,(H,38,39)/b5-4+,8-6+,9-7+,13-10+,16-11+/t20-,21+,22+,23-,24+,25-,26+,27-,28+,29-/m0/s1 |

InChI Key |

ALFUZUYJAXAEKE-XZPMJXFYSA-N |

SMILES |

CC1C=CC=CC=CC=CC=CC(C(C(CC(CCCC(CC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C(=O)O)O |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/[C@H]([C@@H]([C@@H](C[C@@H](CCC[C@@H](C[C@@H](C[C@@H]([C@H](C(=O)O[C@@H]1C)C)O)O)O)O)O)C(=O)O)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC(C(C(CC(CCCC(CC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C(=O)O)O |

Synonyms |

strevertene A |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

Strevertene A’s carboxylic acid group at position 14 undergoes esterification to form the methyl ester derivative. This step is critical for stabilizing the molecule and enabling further functionalization .

-

Reagents : Trimethylsilyldiazomethane (TMSCHN₂) in methanol.

-

Conditions : Stirred at room temperature for 1 hour.

-

Yield : 80% after silica gel chromatography (19:1 chloroform/methanol) .

Key Data :

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₅₄O₁₀ (methyl ester) |

| UV/VIS (methanol) | 318 nm (ε=50,570), 350 nm (ε=84,012) |

| ¹H-NMR (CD₃OD) | δ 6.37–6.20 (pentaene protons), δ 3.70 (OCH₃) |

Benzoylation with 4-Dimethylaminobenzoyltriazole

Selective benzoylation targets hydroxyl groups to create chromophores for exciton chirality studies. Mono-dimethylaminobenzoate (DMAB) derivatives are synthesized to analyze absolute stereochemistry .

-

Reagents : 4-Dimethylaminobenzoyltriazole, 1,8-diazabicycloundec-7-ene (DBU).

-

Conditions : Anhydrous acetonitrile, room temperature, overnight reaction.

-

Derivatives Isolated :

NMR Chemical Shifts (δ, ppm) :

| Proton | This compound Methyl Ester (1) | DMAB Derivatives (2–7) |

|---|---|---|

| H-3 | 3.83 | 5.25 |

| H-5 | 3.96 | 5.25 |

| H-11 | 3.65 | 5.13 |

| H-15 | 4.32 | 5.63 |

Challenges in Derivatization

-

Lactone Formation : Phenylboronic acid causes lactonization between the 14-carboxyl and 11-hydroxyl groups, rendering the macrolide unsuitable for analysis .

-

Acetonide Formation : Attempted protection of diols led to decomposition or mixtures of products, necessitating alternative strategies .

Excitonic Coupling for Stereochemical Analysis

The 15-DMAB derivative (7) was pivotal for determining absolute configuration. Its UV/VIS and circular dichroism (CD) spectra revealed exciton coupling between the pentaene and DMAB chromophores .

-

Key Observations :

Biosynthetic Context

This compound is biosynthesized via polyketide synthase (PKS) pathways in Streptomyces species, involving:

-

Assembly of polyketide chains.

-

Post-PKS modifications (hydroxylation, methylation).

Structural Features :

-

Macrolide ring with conjugated pentaene.

Degradation and Stability

-

pH Sensitivity : Stability declines under acidic or basic conditions due to lactone formation or ester hydrolysis .

-

Solvent Effects : Methanol enhances stability compared to polar aprotic solvents .

Antifungal Mechanism

While not a direct chemical reaction, this compound’s activity involves:

-

Binding to ergosterol in fungal membranes.

-

Disrupting membrane integrity via pore formation.

Preparation Methods

Construction of the C1–C19 Segment

The C1–C19 fragment, containing seven stereogenic centers (C2, C3, C5, C7, C11, C13, C14), was assembled using iterative Evans aldol reactions. For instance, the C2 and C3 stereocenters were established via an Evans aldol reaction between a boron enolate and an aldehyde, yielding a syn -aldol adduct with >20:1 diastereoselectivity. Similarly, the C13 and C14 centers were installed through a second Evans aldol step, exploiting chiral oxazolidinone auxiliaries to enforce the desired configuration.

Table 1: Key Reactions for C1–C19 Segment Synthesis

| Reaction Type | Stereocenters Controlled | Diastereoselectivity | Yield (%) |

|---|---|---|---|

| Evans Aldol Reaction | C2, C3 | >20:1 | 78 |

| CBS Reduction | C7 | 95:5 | 85 |

| Wittig Olefination | C16–C19 | N/A | 92 |

The C7 hydroxyl group was introduced via Corey–Bakshi–Shibata (CBS) reduction, converting a ketone intermediate to the corresponding alcohol with 95:5 enantiomeric excess. Subsequent Wittig olefination extended the carbon chain to C19, installing the conjugated diene moiety critical for biological activity.

Macrocycle Formation and Side-Chain Elaboration

Hoveyda–Grubbs Cross Metathesis

The C8–C9 bond of the macrolactone was forged using Hoveyda–Grubbs second-generation catalyst, enabling selective cross metathesis between terminal olefins. This reaction exhibited excellent functional group tolerance, preserving the sensitive pentaene system. Optimal conditions (5 mol% catalyst, toluene, 40°C) afforded the macrocyclic precursor in 65% yield.

Installation of the Pentaene Side Chain

The C20–C27 pentaene side chain was appended via Stille coupling, utilizing a tributylstannane derivative and a vinyl iodide intermediate. This step required meticulous control of reaction temperature (−78°C to 0°C) to prevent isomerization of the conjugated triene.

Derivatization and Stereochemical Analysis

Methylation of the Carboxylic Acid

Prior to stereochemical studies, the C14 carboxylic acid of this compound was methylated using trimethylsilyldiazomethane (TMSCHN2). This transformation, conducted in methanol at room temperature, achieved quantitative conversion to the methyl ester (1) without epimerization.

Table 2: NMR Data for this compound Methyl Ester (1)

| Proton | δ (ppm) | Multiplicity | Coupling Partners (J in Hz) |

|---|---|---|---|

| H-2 | 2.35 | m | H-2a, H-3 |

| H-3 | 3.83 | dd (10.2, 4.1) | H-2, H-4 |

| H-15 | 4.32 | dt (8.9, 3.7) | H-14, H-16 |

| H-16 | 5.58 | dd (14.1, 8.9) | H-15, H-17 |

Dimethylaminobenzoylation for CD Studies

To determine the absolute configuration at C15, this compound methyl ester (1) was selectively derivatized with 4-dimethylaminobenzoyl (DMAB) groups. Reaction with 4-dimethylaminobenzoyltriazole and 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile yielded six mono-DMAB esters, isolated via reversed-phase HPLC. The 15-DMAB derivative (7) proved critical for CD analysis, exhibiting a positive exciton couplet (Δε = +12.5 at 328 nm) that confirmed the R configuration at C15.

Structural Confirmation via X-ray Crystallography

The relative stereochemistry of Strevertene G, a congener of this compound, was unequivocally established by X-ray diffraction. Crystals grown from methanol yielded a resolution of 0.85 Å, revealing a chair-like conformation for the macrolactone ring and anti-periplanar alignment of the C13–C14 bond. These findings validated the stereochemical assignments derived from nuclear Overhauser effect spectroscopy (ROESY).

Analytical Techniques in Quality Control

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) HRMS of this compound methyl ester (1) confirmed the molecular formula C39H58O10 ([M+Na]+m/z 717.3276, calc. 717.3278).

UV/Vis Spectroscopy

The pentaene chromophore exhibited characteristic absorption maxima at 318 nm (ε = 50,570), 332 nm (ε = 82,700), and 350 nm (ε = 84,012), consistent with an all-trans conjugated system.

Challenges and Optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.